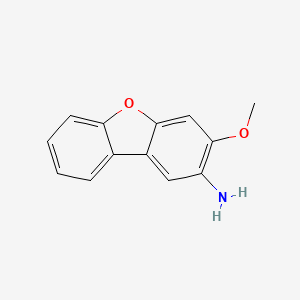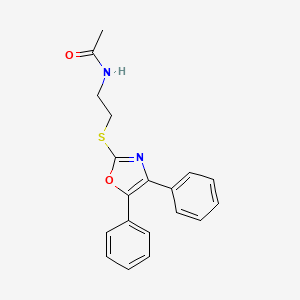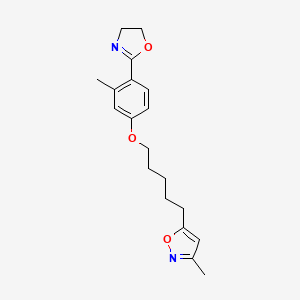![molecular formula C13H14ClN3 B12912838 6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine CAS No. 919522-42-2](/img/structure/B12912838.png)
6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine is an organic compound with a pyridazine ring structure. It is characterized by the presence of a chlorine atom at the 6th position and a 3,4-dimethylphenylmethyl group attached to the nitrogen atom at the 3rd position of the pyridazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine typically involves the reaction of 3,6-dichloropyridazine with 3,4-dimethylbenzylamine. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 3rd position with the 3,4-dimethylbenzylamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products Formed
Substitution: Formation of various substituted pyridazines.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines
Aplicaciones Científicas De Investigación
6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-4-methylpyridazin-3-amine: Similar structure but with a methyl group instead of the 3,4-dimethylphenylmethyl group.
4-Chloro-6-(methylamino)pyrimidine: Contains a pyrimidine ring instead of a pyridazine ring.
6-Chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridazin-3-amine: Similar structure but with methoxy groups instead of methyl groups.
Uniqueness
6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine is unique due to the presence of the 3,4-dimethylphenylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Propiedades
Número CAS |
919522-42-2 |
|---|---|
Fórmula molecular |
C13H14ClN3 |
Peso molecular |
247.72 g/mol |
Nombre IUPAC |
6-chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine |
InChI |
InChI=1S/C13H14ClN3/c1-9-3-4-11(7-10(9)2)8-15-13-6-5-12(14)16-17-13/h3-7H,8H2,1-2H3,(H,15,17) |
Clave InChI |
WDDJJWCNHSCRPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CNC2=NN=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12912755.png)



![2-[3-(4-Methylphenyl)propyl]furan](/img/structure/B12912772.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one](/img/structure/B12912776.png)



![2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)](/img/structure/B12912814.png)


![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)
